molecular formula C36H21NS2 B14125835 3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole

3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole

Cat. No.: B14125835
M. Wt: 531.7 g/mol
InChI Key: ZTLLYNOJJOVNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structural properties, which include a carbazole core flanked by dibenzo[b,d]thiophene units. These structural features endow the compound with excellent electronic properties, making it a promising candidate for various applications in organic semiconductors and optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Dibenzo[b,d]thiophene Units: The dibenzo[b,d]thiophene units are synthesized through a series of reactions involving thiophene and benzene derivatives. These reactions often include cyclization and functional group transformations.

    Coupling with Carbazole: The dibenzo[b,d]thiophene units are then coupled with a carbazole core. This step usually involves palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. Industrial methods also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Catalysts such as palladium or copper in the presence of appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole stands out due to its unique combination of a carbazole core and dibenzo[b,d]thiophene units, which provide a balance of high thermal stability, excellent charge transport, and strong light-emitting properties. This makes it a versatile compound for various advanced applications in organic electronics and optoelectronics.

Properties

Molecular Formula

C36H21NS2

Molecular Weight

531.7 g/mol

IUPAC Name

3,6-di(dibenzothiophen-2-yl)-9H-carbazole

InChI

InChI=1S/C36H21NS2/c1-3-7-33-25(5-1)29-19-23(11-15-35(29)38-33)21-9-13-31-27(17-21)28-18-22(10-14-32(28)37-31)24-12-16-36-30(20-24)26-6-2-4-8-34(26)39-36/h1-20,37H

InChI Key

ZTLLYNOJJOVNDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)SC9=CC=CC=C98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.